3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid
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Overview
Description
3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid is a chemical compound with the molecular formula C11H9N3O5 and a molecular weight of 263.21 g/mol . It is characterized by the presence of a quinazolinone core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings. The compound also contains a nitro group at the 6-position and a propanoic acid moiety at the 3-position.
Preparation Methods
The synthesis of 3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired product . The reaction conditions include the use of solvents such as dimethyl sulfoxide (DMSO) and water, and catalysts like palladium acetate and tri-tert-butylphosphonium tetrafluoroborate .
Chemical Reactions Analysis
3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of various derivatives and analogs.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group and the quinazolinone core play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
3-(6-nitro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid can be compared with other similar compounds, such as:
3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid: This compound has a bromine atom instead of a nitro group at the 6-position.
3-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid: This compound has a chlorine atom at the 6-position.
3-(6-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid: This compound has a methyl group at the 6-position.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-(6-nitro-4-oxoquinazolin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c15-10(16)3-4-13-6-12-9-2-1-7(14(18)19)5-8(9)11(13)17/h1-2,5-6H,3-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCWYIIAPIBRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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